Potassium propan-2-olate
Overview
Description
Potassium propan-2-olate, also known as potassium propionate, is a salt of propionic acid and potassium. It is a white crystalline powder with a slightly salty taste and a faint, acetic odor. Potassium propionate has a variety of uses in the food and pharmaceutical industries, as well as in laboratory experiments. It is used as a preservative, flavor enhancer, and pH regulator, and is known to be effective in the prevention of mold, bacteria, and yeast growth. Additionally, potassium propionate has been used in the treatment of acne and other skin conditions.
Scientific Research Applications
1. Reaction with Cyclic Carbonates
The reaction between potassium xanthates, including potassium propan-2-olate, and cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) has been studied under catalyst-free conditions. This reaction leads to the formation of various alkoxides and alkoxide-terminated sulfides, demonstrating the potential of this compound in synthesizing diverse chemical compounds (Rumyantsev, Korablev, & Rumyantsev, 2020).
2. Potassium Sulfate Production
Research on the desalting out of potassium sulfate from potassium hydrosulfate solutions has been conducted using propan-2-ol. This process is significant for the production of multicomponent fertilizers, indicating the role of this compound in agricultural applications (Mientka, Grzmil, & Tomaszewska, 2008).
3. Adsorption and Decomposition Studies
Studies on the adsorption and decomposition of propan-2-ol on carbon and carbon-supported catalysts involve this compound. This research provides insights into the interactions between propan-2-ol and various surfaces, relevant for catalysis and material science (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).
4. Polyoxometalate-like Structures
The synthesis and structural characterization of potassium triphenylsiloxides, including propan-2-ol complexes, have been reported. These compounds exhibit polyoxometalate-like structures, providing valuable information for chemical synthesis and materials science (Wytrych, Utko, Lis, & John, 2021).
Mechanism of Action
Target of Action
Potassium propan-2-olate, also known as Potassium isopropoxide, is a strong base and a nucleophile . It primarily targets molecules that are acidic or electrophilic in nature . The compound’s primary role is to act as a base, accepting protons, or as a nucleophile, donating electrons .
Mode of Action
This compound interacts with its targets by accepting protons in its role as a base, or by donating electrons in its role as a nucleophile . This interaction can result in the formation of new bonds and the breaking of old ones, leading to significant changes in the molecular structure of the target .
Biochemical Pathways
This compound is involved in various biochemical pathways, particularly those involving base-catalyzed reactions . For example, it can participate in the deprotonation of weak acids, nucleophilic substitution reactions, and elimination reactions . The downstream effects of these reactions can vary widely depending on the specific pathway and the other molecules involved .
Pharmacokinetics
As a strong base and nucleophile, it is likely to react quickly and completely in biological systems, limiting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in . In general, its action results in the formation of new molecules through the acceptance of protons or the donation of electrons . These new molecules can have a wide range of effects, depending on their own properties and the context in which they are formed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, the presence of water can shift the balance of reactions involving this compound . Additionally, temperature can also affect the selectivity and rate of reactions . Therefore, careful control of environmental conditions is crucial when using this compound in chemical reactions .
properties
IUPAC Name |
potassium;propan-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.K/c1-3(2)4;/h3H,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKGAJDYBZOFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218463 | |
Record name | Potassium propan-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6831-82-9 | |
Record name | Potassium propan-2-olate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium propan-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium propan-2-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM PROPAN-2-OLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X2WDV62AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.